4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide
Description
This compound features a 4H-1,2,4-triazole core substituted with a phenyl group at position 4 and a sulfanyl-linked [(3-methylphenyl)carbamoyl]methyl moiety at position 3. The triazole ring is further functionalized with a methylnitrobenzamide group via a methylene bridge.
Properties
IUPAC Name |
4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O4S/c1-17-7-6-8-20(13-17)28-24(33)16-37-26-30-29-23(31(26)21-9-4-3-5-10-21)15-27-25(34)19-12-11-18(2)22(14-19)32(35)36/h3-14H,15-16H2,1-2H3,(H,27,34)(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGBJMGLGVZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrobenzoic Acid Functionalization
Step 1: Chlorine Displacement with Methylamine
4-Chloro-3-nitrobenzoic acid is reacted with methylamine in aqueous solution under reflux (3–5 hours) to yield 4-methylamino-3-nitrobenzoic acid. The patent specifies a methylamine-to-substrate molar ratio of 3.5:1–5:1, achieving near-quantitative substitution.
Step 2: Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), to generate 4-methylamino-3-nitrobenzoyl chloride. Excess SOCl₂ is removed via distillation, yielding the acyl chloride as a yellow powder.
Step 3: Amidation with Methylamine
Reaction with methylamine in dichloromethane affords N-methyl-4-(methylamino)-3-nitrobenzamide. The patent reports a 97.5% overall yield by optimizing stoichiometry and avoiding side reactions.
Adaptation for Target Molecule
To introduce the 4-methyl group, 4-methyl-3-nitrobenzoic acid may replace 4-chloro-3-nitrobenzoic acid. Alternatively, Friedel-Crafts alkylation post-nitration could install the methyl group.
Construction of the 4-Phenyl-4H-1,2,4-triazole-5-thiol Core
The triazole ring is synthesized via cyclization strategies analogous to EP0585235A1, which details triazolone formation from semicarbazide derivatives.
Thiosemicarbazide Cyclization
Step 1: Phenyl-Thiosemicarbazide Preparation
Phenylhydrazine reacts with thiourea in acidic ethanol to form 4-phenylthiosemicarbazide. This intermediate is critical for introducing the sulfur atom at position 5 of the triazole.
Step 2: Cyclocondensation with Formic Acid
Heating 4-phenylthiosemicarbazide with excess formic acid induces cyclization to 4-phenyl-4H-1,2,4-triazole-5-thiol. EP0585235A1 demonstrates that refluxing in formic acid (2 hours) achieves 70–80% yields.
Introduction of the [(3-Methylphenyl)carbamoyl]methyl Side Chain
Carbamoyl Methyl Thioether Synthesis
Step 1: Chloroacetylation of 3-Methylaniline
3-Methylaniline reacts with chloroacetyl chloride in dichloromethane, yielding N-(3-methylphenyl)chloroacetamide.
Step 2: Thiol-Ether Coupling
The triazole-thiol (from Section 3) undergoes nucleophilic substitution with N-(3-methylphenyl)chloroacetamide in basic conditions (e.g., K₂CO₃/DMF), forming the sulfanyl-linked carbamoyl methyl group.
Final Assembly of the Target Compound
Amide Bond Formation
The triazole-methylamine intermediate (generated by reducing a nitro group or via reductive amination) is coupled with 4-methyl-3-nitrobenzoyl chloride (from Section 2) using DCC/HOBt in DMF, yielding the final product.
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) and characterized by:
- ¹H/¹³C NMR : Confirm substitution patterns on triazole and benzamide.
- IR Spectroscopy : Validate nitro (1520 cm⁻¹) and amide (1650 cm⁻¹) groups.
- HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺).
Analytical Data and Optimization Insights
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Competing 1,3,4-triazole isomers are minimized by using phenyl-thiosemicarbazide, favoring 1,2,4-regiochemistry.
- Nitro Group Stability : Nitro reduction is avoided by maintaining acidic conditions during acylations.
- Purification Complexity : Gradient column chromatography (hexane/EtOAc) resolves polar byproducts.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole and benzamide derivatives.
Scientific Research Applications
4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations :
- Triazole vs.
- Sulfanyl Linkages : The sulfanyl group in the target compound and its analogues (e.g., ) is critical for redox-modulating activity, but its position and adjacent substituents (e.g., carbamoyl vs. sulfonamide) alter solubility and target selectivity.
- Nitro Group : The 3-nitrobenzamide moiety in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to methyl or methoxy substituents in analogues .
Bioactivity Profile Correlation
Hierarchical clustering of compounds based on Tanimoto similarity indices (Morgan fingerprints, Dice coefficients) suggests that:
- Compounds with >70% structural similarity (e.g., triazole derivatives with carbamoyl groups) cluster into groups with overlapping bioactivity profiles, such as antimicrobial or kinase-inhibitory effects .
- The target compound’s nitrobenzamide group diverges significantly from the sulfonamide-based analogues (e.g., ), likely altering its mode of action. For instance, sulfonamides typically target dihydropteroate synthase in bacteria, while nitro-containing compounds often exhibit nitroreductase-dependent cytotoxicity .
Pharmacokinetic and Physicochemical Properties
Implications for Drug Design
The target compound’s unique combination of a triazole core, sulfanyl-carbamoyl linkage, and nitrobenzamide group positions it as a candidate for:
- Targeted Enzyme Inhibition : The nitro group may enable selective activation in hypoxic environments, a feature exploited in prodrug design .
Biological Activity
The compound 4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide , known for its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure
The chemical formula for this compound is . Its structure includes a triazole ring, which is significant in various pharmacological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymes : The presence of the triazole ring allows for the formation of hydrogen bonds with active sites of enzymes, potentially leading to competitive inhibition .
- Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
